molecular formula C8H8N4O B1452633 5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-amine CAS No. 1152506-12-1

5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-amine

Cat. No.: B1452633
CAS No.: 1152506-12-1
M. Wt: 176.18 g/mol
InChI Key: HFJIFURWSWKXBG-UHFFFAOYSA-N
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Description

5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-amine is a heterocyclic compound that features a furan ring substituted with a methyl group at the 5-position, and a triazine ring substituted with an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-amine typically involves the reaction of 5-methylfurfural with appropriate triazine precursors under controlled conditions. One common method involves the use of reductive amination, hydrogenation, and hydrodeoxygenation reactions using silica-supported cobalt nanoparticles . These reactions are carried out under mild conditions to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve the use of biomass-derived feedstocks such as 5-methylfurfural. The process typically includes steps like hydrolysis, dehydration, and selective hydrogenation of biomass hemicellulose to produce the desired furan derivatives . The use of green and sustainable catalytic processes is emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-amine undergoes various chemical reactions, including:

    Oxidation: Conversion of the furan ring to more oxidized derivatives.

    Reduction: Reduction of the triazine ring to form different amine derivatives.

    Substitution: Nucleophilic substitution reactions on the triazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxidized furan compounds, and substituted triazine derivatives.

Scientific Research Applications

5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions that catalyze various chemical reactions. Additionally, its bioactivity may be attributed to its ability to interact with cellular targets, disrupting key biological processes and leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(5-methylfuran-2-yl)-1,2,4-triazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-5-2-3-7(13-5)6-4-10-12-8(9)11-6/h2-4H,1H3,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJIFURWSWKXBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CN=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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